molecular formula C10H9BrN2 B7979061 4-Bromo-2-(cyclopropylamino)benzonitrile

4-Bromo-2-(cyclopropylamino)benzonitrile

Cat. No.: B7979061
M. Wt: 237.10 g/mol
InChI Key: TXLPKBXYXTWNHX-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylamino)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the para position (C4), a cyano group at C1, and a cyclopropylamino substituent at the ortho position (C2). This compound is of interest in medicinal chemistry and materials science due to its unique structural features: the electron-withdrawing cyano and bromine groups modulate aromatic reactivity, while the strained cyclopropane ring in the amino group may influence steric and electronic properties.

Properties

IUPAC Name

4-bromo-2-(cyclopropylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPKBXYXTWNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Purity Reference
4-Bromo-2-(cyclopropylamino)benzonitrile Cyclopropylamino ~226.08 (calculated) Potential kinase inhibition Not reported -
4-Bromo-2-(propylamino)benzonitrile Propylamino 225.07 High-yield SNAr synthesis (24.0 g) Crude, unpurified
4-Bromo-2-(trifluoromethyl)benzonitrile Trifluoromethyl 250.01 Agrochemical intermediates >95.0% (HPLC)
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile 1,2,4-Triazolyl 249.07 High-yield synthesis (94%) 94% yield
(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile Epoxide-methoxy 254.08 Chiral catalysis >97% purity

Key Findings and Insights

  • Steric vs.
  • Functional Group Versatility: Bromine and cyano groups enable cross-coupling (e.g., Suzuki-Miyaura) and nitrile transformations, while trifluoromethyl or epoxide groups expand utility in materials science .
  • Safety Considerations: Amino-substituted derivatives (e.g., methylamino) require stringent handling due to toxicity, whereas trifluoromethyl analogs pose inhalation risks .

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